N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Beschreibung
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide substituent. The structural features include:
- 3-methyl group on the triazolo-pyridine ring, which may enhance lipophilicity and metabolic stability.
- N-(3,5-difluorophenyl) and N-(2-fluorobenzyl) substituents on the sulfonamide nitrogen, introducing steric and electronic effects that influence target binding.
- Sulfonamide at the 6-position of the pyridine ring, a critical pharmacophore for biological activity in analogous compounds .
Synthetic routes for related compounds (e.g., intermediates 4a, 6a, and 8a) involve sequential substitution and cyclization reactions, as detailed in , and 3. While explicit data for this compound are absent in the provided evidence, its structure suggests optimization for enhanced target affinity or pharmacokinetics compared to earlier analogs.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-7-6-18(12-26(13)20)30(28,29)27(11-14-4-2-3-5-19(14)23)17-9-15(21)8-16(22)10-17/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHYCXXJHYBPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring fused with a pyridine structure and is substituted with fluorinated phenyl groups and a sulfonamide moiety. The chemical formula is .
Biological Activity Overview
The biological activities of triazole derivatives have been extensively studied due to their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. The specific compound exhibits notable activities in several areas:
1. Anticancer Activity
Research indicates that compounds with a triazole nucleus can exhibit significant anticancer properties. For example, derivatives similar to N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown efficacy against various cancer cell lines. In one study, triazole derivatives demonstrated cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative .
2. Antifungal Activity
The triazole scaffold is well-known for its antifungal properties. A review highlighted that 1,2,4-triazole derivatives possess broad-spectrum antifungal activity against several pathogenic fungi. The mechanism often involves inhibition of ergosterol biosynthesis in fungal cell membranes .
3. Antibacterial Activity
Triazoles have also been studied for their antibacterial properties. Compounds similar to the target compound have shown effectiveness against various bacterial strains. For instance, certain triazole derivatives were reported to exhibit strong antibacterial activity compared to standard antibiotics like chloramphenicol .
4. Anti-inflammatory Activity
The sulfonamide group in this compound may contribute to anti-inflammatory effects. Studies have indicated that related compounds can significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in cellular models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituents : The presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances potency.
- Triazole Ring : The configuration and substitution pattern on the triazole ring are pivotal for maintaining biological activity.
- Pyridine Integration : Incorporation of pyridine enhances solubility and bioavailability.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide:
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The primary application of this compound is in the development of antimalarial agents. It has been shown to inhibit falcipain-2, a cysteine protease critical for the lifecycle of the malaria parasite Plasmodium falciparum. This inhibition disrupts the degradation of hemoglobin by the parasite, leading to its death during the trophozoite stage.
Case Study: In Vitro Studies
Research conducted by Karpina et al. synthesized various triazolo[4,3-a]pyridine sulfonamides and tested them against P. falciparum. The results indicated significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM, demonstrating that structural modifications can enhance antimalarial potency .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 2.24 | Falcipain-2 |
| Compound B | 4.98 | Falcipain-2 |
Antibacterial and Antifungal Properties
Beyond antimalarial applications, derivatives of this compound have shown antibacterial and antifungal activities. Some studies indicate effectiveness against various bacterial strains and fungi, suggesting a broader therapeutic potential.
Anti-inflammatory Effects
Research has also indicated that compounds within this class may reduce inflammation markers in preclinical models. This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups tend to exhibit enhanced interactions with falcipain-2 compared to those with electron-withdrawing groups.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonamide Position :
- The target compound’s sulfonamide at the 6-position (vs. 8-position in 8a and 6a) may alter steric interactions with biological targets. NMR data from suggest that sulfonamide positioning impacts chemical environments of adjacent protons (e.g., shifts in regions A and B) .
Fluorine vs. Chlorine: The target compound’s 2-fluorobenzyl group (vs. 3-chlorobenzyl in 8a) introduces distinct electronic effects. Fluorine’s electronegativity may enhance hydrogen-bonding interactions, while chlorine’s bulk could hinder binding .
The target compound’s structural modifications may aim to optimize efficacy or reduce toxicity. Flumetsulam, a herbicide with a similar sulfonamide-triazolo-pyridine motif, highlights the scaffold’s versatility across applications .
Table 2: NMR Chemical Shift Comparison (Selected Protons)
- Similarities in H-3 and H-5 shifts across analogs suggest conserved electronic environments in the triazole-pyridine core.
- Differences in H-7 and CH2 shifts reflect substituent-driven changes in electron density .
Research Implications and Hypotheses
Activity Optimization : The target compound’s 3-methyl and 2-fluorobenzyl groups may enhance binding to parasitic or enzymatic targets compared to 8a, though experimental validation is needed.
Metabolic Stability : Increased lipophilicity from the methyl group could prolong half-life, a common optimization strategy in sulfonamide drug design .
Structural Versatility: The scaffold’s adaptability (e.g., antimalarial vs.
Notes on Evidence Limitations
- No direct data on the target compound’s synthesis or activity were found in the provided evidence; comparisons rely on structural analogs.
Q & A
Q. Table 1: Representative Analytical Data for Intermediate 6a ()
| Parameter | Calculated (%) | Observed (%) |
|---|---|---|
| Carbon (C) | 46.45 | 46.29 |
| Hydrogen (H) | 2.60 | 2.61 |
| Nitrogen (N) | 18.06 | 17.99 |
Advanced: How can reaction conditions be optimized to improve yield and purity during cyclization?
Methodological Answer:
Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance cyclization efficiency compared to DCM .
- Temperature Control: Reflux at 80–100°C minimizes side reactions (e.g., over-oxidation).
- Stoichiometry: A 1.25:1 molar ratio of methyl ortho-ester to hydrazinyl intermediate reduces unreacted starting material .
- Workup: Acidic quenching (pH 4–5) precipitates the product, avoiding column chromatography .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- 1H-NMR: Identifies substituent patterns (e.g., aromatic protons at δ 6.70–6.88 ppm for difluorophenyl groups) .
- Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 311 for triazolopyridine derivatives) .
- Elemental Analysis: Validates stoichiometry (deviation <0.3% indicates high purity) .
Advanced: How can researchers resolve discrepancies in observed vs. calculated NMR shifts?
Methodological Answer:
- 2D NMR (COSY, HSQC): Assigns coupling patterns and resolves overlapping signals (e.g., distinguishing H-6 and H-7 in the pyridine ring) .
- Comparative Analysis: Benchmark against structurally analogous compounds (e.g., δ 2.68 ppm for 3-CH3 in vs. δ 2.71 ppm in ) .
- Solvent Effects: Use deuterated DMSO to stabilize sulfonamide NH protons (δ 11.44 ppm) .
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
- Enzyme Inhibition: Sulfonamide groups may target carbonic anhydrases or dihydrofolate reductase (DHFR) due to structural homology with antimalarial triazolopyridines .
- Receptor Binding: Fluorine substituents enhance binding to hydrophobic pockets in kinase domains (e.g., EGFR or VEGFR) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation: Replace 3,5-difluorophenyl with 3-methoxyphenyl to assess hydrophobicity vs. activity .
- Triazole Core Modifications: Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance metabolic stability .
- Quantitative SAR (QSAR): Use molecular descriptors (logP, polar surface area) to predict bioavailability .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with DHFR (PDB: 1U72) to identify key residues (e.g., Asp27 hydrogen bonding with sulfonamide) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- Free Energy Calculations (MM/PBSA): Rank derivatives by binding affinity (ΔG < -8 kcal/mol indicates high potency) .
Basic: How is compound stability evaluated under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH Profiling: Dissolve in buffers (pH 1–10), analyze by UV-Vis for absorbance shifts indicating hydrolysis .
Advanced: What strategies address low solubility in aqueous media?
Methodological Answer:
- Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium sulfonate .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution to identify poor absorption .
- Metabolite Identification (LC-MS/MS): Detect inactive metabolites (e.g., sulfone derivatives) formed in vivo .
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